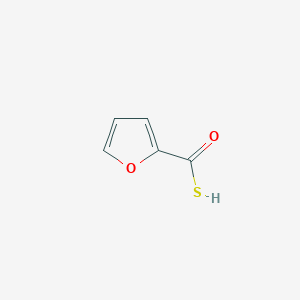

2-Furancarbothioic acid

Description

BenchChem offers high-quality 2-Furancarbothioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furancarbothioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXALFSFISKXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467148 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-45-1 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Furancarbothioic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-Furancarbothioic acid. As a sulfur-containing analogue of the versatile building block 2-furancarboxylic acid, this compound presents unique opportunities for the development of novel therapeutic agents and advanced materials. This document moves beyond simple protocols to explain the causal relationships behind methodological choices, ensuring a deep, actionable understanding of the chemistry involved.

Strategic Overview: The Imperative for Thioacid Analogues

The replacement of an oxygen atom with sulfur in a bioactive molecule is a common strategy in medicinal chemistry to modulate physiochemical properties such as lipophilicity, metabolic stability, and binding affinity. 2-Furancarbothioic acid is the direct thioacid analogue of 2-furancarboxylic acid (2-furoic acid), a well-established precursor in the synthesis of pharmaceuticals like the anti-inflammatory mometasone furoate and the antiparasitic diloxanide furoate.[1] The introduction of the carbothioic acid moiety (-COSH) offers a reactive handle for unique downstream transformations, including the synthesis of thioesters and thioamides, which are not accessible through conventional carboxylic acid chemistry.

This guide will detail the most robust and scientifically sound methodologies for the preparation of 2-Furancarbothioic acid, starting from its readily available carboxylic acid precursor.

Synthesis Methodologies: From Carboxylic Acid to Thioacid

While no single, standardized industrial synthesis for 2-Furancarbothioic acid is widely published, its preparation can be reliably achieved by applying proven methods for thioacid synthesis to its precursor, 2-furancarboxylic acid. The following section details two primary, field-proven synthetic strategies.

Route A: Direct Thionation with Lawesson's Reagent

Expertise & Rationale: The direct conversion of a carboxylic acid to a thioacid using Lawesson's Reagent (LR) is a modern, efficient, and high-yield approach.[2] This method avoids the need to first activate the carboxylic acid to a more reactive species, such as an acyl chloride, thereby shortening the synthetic sequence. The reaction proceeds via a "Wittig-like" mechanism where the oxygen of the carbonyl group is exchanged for sulfur.[3] Microwave-assisted heating is often employed to dramatically reduce reaction times from hours to minutes.[4]

Experimental Protocol: Synthesis of 2-Furancarbothioic Acid via Lawesson's Reagent

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-furancarboxylic acid (1.0 eq.) and Lawesson's Reagent (0.55-0.6 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often an oil. Given that thioacids can be unstable, rapid purification is recommended.[4] Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-Furancarbothioic acid. Confirm identity and purity using the characterization methods detailed in Section 4.

Route B: Two-Step Synthesis via 2-Furoyl Chloride Intermediate

Expertise & Rationale: This classical two-step approach involves first activating the relatively unreactive carboxylic acid to a highly reactive acyl chloride, which is then readily converted to the thioacid upon reaction with a sulfur nucleophile. This method is robust and reliable, with each step being a well-documented transformation.

Step 1: Synthesis of 2-Furoyl Chloride

The conversion of 2-furancarboxylic acid to 2-furoyl chloride is efficiently achieved by refluxing with thionyl chloride (SOCl₂).[1][5]

Experimental Protocol: Synthesis of 2-Furoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-furancarboxylic acid (1.0 eq.).

-

Addition of Reagent: Carefully add an excess of thionyl chloride (2.0-2.5 eq.) to the flask.[6]

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation. The remaining crude 2-furoyl chloride can then be purified by fractional distillation under reduced pressure, collecting the fraction at approximately 173-174°C.[6]

Step 2: Conversion of 2-Furoyl Chloride to 2-Furancarbothioic Acid

The acyl chloride is reacted with a hydrosulfide source, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas, to furnish the thioacid.

Experimental Protocol: Synthesis of 2-Furancarbothioic Acid from 2-Furoyl Chloride

-

CAUTION: This procedure involves highly toxic hydrogen sulfide or reagents that can release it. All steps must be performed in a well-ventilated chemical fume hood.[7]

-

Reaction Setup: In a three-necked flask fitted with a stirrer and a gas inlet, dissolve 2-furoyl chloride (1.0 eq.) in an inert solvent like anhydrous DCM.

-

Nucleophilic Attack: Cool the solution in an ice bath. Bubble hydrogen sulfide (H₂S) gas through the solution or add a solution of sodium hydrosulfide (NaSH) (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Quench the reaction carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography as described in Route A.

dot

Caption: Synthetic pathways to 2-Furancarbothioic acid.

Analytical Characterization: A Predictive Approach

As experimental spectral data for 2-Furancarbothioic acid is not widely available in the literature, this section provides a predictive guide for its characterization based on established spectroscopic principles and data from analogous compounds, primarily its precursor 2-furancarboxylic acid and its S-methyl ester derivative.[8][9] This self-validating system allows researchers to confirm the successful synthesis of the target compound.

| Technique | Functional Group / Proton | Expected Observation for 2-Furancarbothioic Acid | Reference Data from 2-Furancarboxylic Acid |

| ¹H NMR | Furan H5 | δ ≈ 7.9 ppm (dd) | 7.90 ppm[9][10] |

| Furan H3 | δ ≈ 7.2 ppm (dd) | 7.22 ppm[9][10] | |

| Furan H4 | δ ≈ 6.6 ppm (dd) | 6.64 ppm[9][10] | |

| Thioacid S-H | δ ≈ 4.5-5.5 ppm (s, broad) | Disappearance of -COOH proton at δ ≈ 12-13 ppm | |

| ¹³C NMR | Carbonyl C=O | δ ≈ 190-200 ppm | 159.8 ppm[9][10] |

| Furan C2, C3, C4, C5 | Shifts similar to precursor | C5: 147.4, C2: 145.4, C3: 118.2, C4: 112.5 ppm[9][10] | |

| IR Spectroscopy | S-H Stretch | ~2550 cm⁻¹ (weak to medium, sharp) | Disappearance of broad O-H stretch (3300-2500 cm⁻¹)[11] |

| C=O Stretch | ~1670-1690 cm⁻¹ (strong) | ~1680-1710 cm⁻¹[9] | |

| C-S Stretch | ~700-600 cm⁻¹ | N/A | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 128 | [M]⁺ = 112[12] |

| Key Fragments | m/z = 95 [M-SH]⁺ (Furoyl cation) | m/z = 95 [M-OH]⁺ (Furoyl cation)[12] |

Causality Behind Predicted Data:

-

NMR: The electronic environment of the furan ring protons and carbons is not expected to change dramatically, leading to similar chemical shifts as the precursor. The key diagnostic signals are the disappearance of the acidic proton (-COOH) and the appearance of the thioacid proton (-SH) in a distinct upfield region.

-

IR: The most significant changes are the replacement of the very broad O-H stretching band with a much sharper and weaker S-H stretch at a lower wavenumber (~2550 cm⁻¹). The C=O bond in a thioacid is slightly weaker and longer than in a carboxylic acid, resulting in a shift of the carbonyl stretching frequency to a lower wavenumber.

-

MS: The molecular weight increases by ~16 amu (replacing O with S). The primary fragmentation pathway for both the acid and thioacid is expected to be the loss of the heteroatom-containing group (-OH or -SH) to form the stable furoyl cation at m/z 95.[8][12]

dot

Sources

- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 2. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 2-Furancarbothioic acid, S-methyl ester [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 2-Furancarbothioic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarbothioic Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Furancarbothioic acid. Due to the limited availability of experimental data for this specific sulfur-containing analogue in public-domain literature, this paper establishes a predictive framework by conducting a detailed comparative analysis with its well-characterized oxygen counterpart, 2-Furancarboxylic acid (also known as 2-Furoic acid). By integrating established principles of furan chemistry with the known differences between carboxylic and thiocarboxylic acids, this guide offers researchers and drug development professionals a thorough, albeit predictive, understanding of the title compound's expected characteristics, including its structure, acidity, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the empirical determination of these properties, providing a roadmap for future research and validation.

Introduction and Strategic Overview

2-Furancarbothioic acid is an organic compound featuring a furan ring substituted at the 2-position with a thiocarboxylic acid group. This structure is of significant interest to medicinal chemists and materials scientists, as the replacement of an oxygen atom with sulfur in a bioactive molecule can profoundly alter its metabolic stability, binding affinity, and pharmacokinetic profile. The furan moiety itself is a prevalent scaffold in numerous pharmaceuticals, valued for its aromaticity and ability to engage in hydrogen bonding.

However, a thorough review of scientific literature reveals a notable scarcity of empirical data on 2-Furancarbothioic acid. To address this knowledge gap, this guide adopts a scientifically rigorous comparative methodology. We will first detail the extensive and well-documented properties of 2-Furancarboxylic acid. Subsequently, by applying the fundamental principles that differentiate thiocarboxylic acids from carboxylic acids, we will project the likely properties of 2-Furancarbothioic acid. This approach provides a robust, theoretically grounded starting point for any research program involving this compound.

Molecular Structure and Foundational Properties

The primary structural difference between 2-Furancarbothioic acid and 2-Furancarboxylic acid is the substitution of the carboxylic hydroxyl (-OH) group with a thiol (-SH) group. This substitution influences molecular weight, polarity, and hydrogen bonding capabilities. The thiol S-acid tautomer, R-C(O)SH, is generally the more stable and common form compared to the thione O-acid tautomer, R-C(S)OH.[1]

Caption: Molecular structures of 2-Furancarboxylic acid and 2-Furancarbothioic acid.

The table below summarizes the core identifiers and computed properties for both compounds. Note the absence of a dedicated CAS number for the thioacid, underscoring its rarity.

| Property | 2-Furancarboxylic Acid | 2-Furancarbothioic Acid (Predicted/Calculated) | Data Source |

| IUPAC Name | furan-2-carboxylic acid | furan-2-carbothioic S-acid | - |

| Synonyms | 2-Furoic acid, Pyromucic acid | 2-Furanthiocarboxylic acid | - |

| CAS Number | 88-14-2 | Not assigned | PubChem[2] |

| Molecular Formula | C₅H₄O₃ | C₅H₄O₂S | - |

| Molecular Weight | 112.08 g/mol | 128.15 g/mol | PubChem[2] / Calculated |

| Polar Surface Area | 50.4 Ų | ~45-50 Ų (Estimated) | PubChem[2] |

| Hydrogen Bond Donors | 1 | 1 | - |

| Hydrogen Bond Acceptors | 3 | 2 | - |

Comparative Physicochemical Properties: Prediction from a Known Analogue

The most significant deviations in properties arise from the difference in electronegativity and bond strength between oxygen and sulfur. These differences directly impact acidity, melting/boiling points, and solubility.

| Property | 2-Furancarboxylic Acid (Experimental) | 2-Furancarbothioic Acid (Predicted) | Rationale for Prediction |

| Physical State | White/beige crystalline solid | Likely a pale yellow solid or oil with a strong odor | Thioacids are often colored and possess strong, unpleasant odors. Lower predicted melting point may result in an oily solid or liquid state at room temperature. |

| Melting Point | 130–133 °C | Lower than 130 °C | The S-H bond is weaker and less polar than the O-H bond, leading to weaker intermolecular hydrogen bonding and thus a lower melting point. |

| Boiling Point | 230–232 °C | Lower than 230 °C | Weaker hydrogen bonding reduces the energy required to transition to the gas phase.[3] |

| Acidity (pKa) | ~3.12 | ~1.1 - 2.1 | Thiocarboxylic acids are consistently more acidic than their carboxylic acid counterparts by approximately 1-2 pKa units.[1][4] This is due to the weaker S-H bond and the greater ability of the larger sulfur atom to stabilize the negative charge in the thiocarboxylate anion. |

| Water Solubility | 37.1 g/L (at 15 °C) | Lower than 37.1 g/L | Reduced hydrogen bonding capability with water molecules is expected to decrease aqueous solubility. |

| logP (o/w) | 0.64 | Higher than 0.64 | The molecule is less polar due to the lower electronegativity of sulfur, which would favor partitioning into the octanol phase. |

Predicted Spectral Characteristics

Spectral analysis is crucial for compound identification. Based on the known spectra of 2-Furancarboxylic acid and the functional group differences, we can predict the key features for 2-Furancarbothioic acid.

-

Infrared (IR) Spectroscopy:

-

2-Furancarboxylic Acid: Exhibits a strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

-

2-Furancarbothioic Acid (Predicted): A weaker, sharper S-H stretch is expected around 2550 cm⁻¹. The C=O stretch will likely shift to a slightly lower wavenumber (e.g., ~1660-1680 cm⁻¹) due to the electronic influence of the sulfur atom.

-

-

¹H NMR Spectroscopy:

-

2-Furancarboxylic Acid: The carboxylic proton (-COOH) is typically a broad singlet far downfield (>10 ppm). The furan ring protons appear between 6.5 and 8.0 ppm.[5]

-

2-Furancarbothioic Acid (Predicted): The thiol proton (-COSH) would also be a singlet but is expected to be more upfield than its -COOH counterpart, likely in the 4-6 ppm range. The furan ring protons may experience minor shifts due to the different electronic environment.

-

-

¹³C NMR Spectroscopy:

-

2-Furancarboxylic Acid: The carbonyl carbon is observed around 160 ppm.[5]

-

2-Furancarbothioic Acid (Predicted): The thiocarbonyl carbon (C=O) is expected to be significantly more deshielded (further downfield), potentially appearing in the 190-200 ppm range, which is a highly characteristic feature.

-

-

Mass Spectrometry (MS):

-

2-Furancarboxylic Acid: The molecular ion peak (M⁺) appears at m/z = 112.[6]

-

2-Furancarbothioic Acid (Predicted): The molecular ion peak (M⁺) will be observed at m/z = 128, reflecting the mass of the sulfur isotope (³²S). The fragmentation pattern would be expected to show characteristic losses of -SH and -COSH.

-

Synthesis and Reactivity

Proposed Synthesis of 2-Furancarbothioic Acid

While 2-Furancarboxylic acid is readily synthesized via the oxidation of furfural, a common bio-based chemical, the synthesis of the thioacid requires a different approach.[7] A reliable method would involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with a sulfur nucleophile.[1]

Caption: Proposed synthetic workflow for 2-Furancarbothioic acid.

An alternative one-step method could involve the direct thionation of 2-Furancarboxylic acid using Lawesson's reagent, although this would need experimental optimization to ensure selectivity for the carboxylic acid group.[8]

Predicted Reactivity

The reactivity of 2-Furancarbothioic acid is dictated by its two primary functional components:

-

The Furan Ring: As an electron-rich aromatic system, the furan ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position. However, the electron-withdrawing nature of the thiocarboxyl group will deactivate the ring compared to unsubstituted furan.

-

The Thiocarboxylic Acid Group: This group governs the compound's acidity and nucleophilicity. The thiocarboxylate anion, formed upon deprotonation, is a potent nucleophile. The thioacid itself can participate in reactions typical of its class, such as esterification (to form thioesters) and oxidation (which can lead to disulfides).[1][9]

Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standard protocols are recommended for characterizing a synthesized sample of 2-Furancarbothioic acid.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This method relies on controlled heating and precise visual observation.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry 2-Furancarbothioic acid. Pack the powder into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10][11]

-

Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows the subsequent accurate determination to be performed more efficiently.

-

Accurate Determination: Using a fresh sample, heat the apparatus to ~20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[12][13]

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[14] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for the dissolution equilibrium to be reached, making it a thermodynamically valid measurement.

Methodology:

-

Preparation: Add an excess amount of 2-Furancarbothioic acid to a known volume of purified water (e.g., 10 mL) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for the solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.[15] This step must be done quickly to prevent temperature changes from affecting solubility.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Express the solubility in units such as g/L or mg/mL.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[16][17] It works by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations (the half-equivalence point).[18][19]

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a sample of 2-Furancarbothioic acid and dissolve it in a known volume of purified water (or a water/co-solvent mixture if solubility is low). A constant ionic strength should be maintained with an inert salt like KCl.

-

Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on this curve (the inflection point). The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.

Conclusion for Drug Development Professionals

While experimental data on 2-Furancarbothioic acid remains elusive, this guide provides a robust, theoretically-backed framework for its key physicochemical properties. We predict it to be a more potent acid than its carboxylic analogue, with lower melting/boiling points and reduced aqueous solubility. These predicted properties—particularly the increased acidity and altered lipophilicity—are critical considerations for drug design, formulation, and ADME (absorption, distribution, metabolism, and excretion) modeling. The provided protocols offer a clear path for the empirical validation required to confidently incorporate this promising scaffold into future drug development pipelines.

References

A consolidated list of all sources cited within this technical guide.

-

Thiocarboxylic acid. In: Wikipedia. Accessed January 18, 2026. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Accessed January 18, 2026. [Link]

-

Chemistry Stack Exchange. which is more acidic thiols or carboxylic acid? Accessed January 18, 2026. [Link]

-

University of Calgary. Melting point determination. Accessed January 18, 2026. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 18, 2026. [Link]

-

O'Brien, Z. et al. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Lett. 2009. [Link]

-

Valko, K. et al. Development of Methods for the Determination of pKa Values. PMC. 2016. [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Accessed January 18, 2026. [Link]

-

Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. 2005. [Link]

-

PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

-

Al-Dahhan, W. experiment (1) determination of melting points. ResearchGate. 2021. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]

-

Cronyn, M. W. & Jiu, J. A NEW METHOD FOR THE PREPARATION OF THIO ACIDS AND APPLICATION TO PEPTIDE CHEMISTRY. Journal of the American Chemical Society. 1952. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. 2020. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Accessed January 18, 2026. [Link]

-

Clarion University. Determination of Melting Point. Accessed January 18, 2026. [Link]

-

MedPharma. To determine the melting point of given organic compound. 2024. [Link]

-

Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Accessed January 18, 2026. [Link]

-

mzCloud. 2 Furoic acid. Accessed January 18, 2026. [Link]

-

SpectraBase. 2-Furoic acid. Accessed January 18, 2026. [Link]

-

2-Furoic acid. In: Wikipedia. Accessed January 18, 2026. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Accessed January 18, 2026. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Accessed January 18, 2026. [Link]

-

European Union. Procedure for solubility testing of NM suspension. 2016. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 18, 2026. [Link]

-

USP-NF. <1236> Solubility Measurements. 2016. [Link]

-

PubChem. 2-Furancarboxylic acid, 5-methyl-. National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

-

Organic Syntheses. separates in fine scale-like crystals. Accessed January 18, 2026. [Link]

-

European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. 2021. [Link]

-

MDPI. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. 2020. [Link]

-

PMC. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. 2012. [Link]

-

PMC. Biosynthesis of thiocarboxylic acid-containing natural products. 2018. [Link]

-

Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. 2020. [Link]

-

TSFX. Physical Properties of Carboxylic Acids. Accessed January 18, 2026. [Link]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Accessed January 18, 2026. [Link]

Sources

- 1. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 6. mzCloud – 2 Furoic acid [mzcloud.org]

- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 8. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. medpharma12.com [medpharma12.com]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. researchgate.net [researchgate.net]

- 15. materialneutral.info [materialneutral.info]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Furancarbothioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarbothioic acid, a sulfur-containing analog of the well-known 2-furoic acid, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a furan ring, a privileged scaffold in many biologically active compounds, combined with the unique reactivity of a thioacid functional group, makes this molecule a subject of interest for novel drug design and synthesis.[1][2] However, the successful development and application of any new chemical entity hinge on a thorough understanding of its stability profile. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic properties.

This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of 2-Furancarbothioic acid. In the absence of extensive published stability data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally analogous compounds such as 2-furoic acid and various thioacids, and regulatory guidance on stability testing. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to investigate and predict the stability of 2-Furancarbothioic acid, ensuring the development of safe and efficacious products.

Chemical Profile of 2-Furancarbothioic Acid

2-Furancarbothioic acid possesses two key reactive moieties that will dictate its stability: the furan ring and the carbothioic acid group.

-

The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. While aromatic, it is less so than benzene and can participate in reactions such as electrophilic substitution. The ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening.[3] Electron-withdrawing substituents on the furan ring can somewhat stabilize it against acid-catalyzed degradation.[3]

-

The Carbothioic Acid Group: Thioacids are the sulfur analogs of carboxylic acids and are generally more acidic. The C-S bond is weaker and more susceptible to cleavage than the corresponding C-O bond in carboxylic acids. The thioacid moiety is prone to oxidation and can participate in radical-mediated reactions.[4] The S-H bond in thioacids has a bond dissociation energy comparable to that of alkanethiols, making it susceptible to homolytic cleavage upon exposure to heat or light to form thiyl radicals.[4]

Potential Degradation Pathways

Based on the chemical nature of the furan ring and the carbothioic acid functional group, several degradation pathways can be postulated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many functional groups. For 2-Furancarbothioic acid, hydrolysis could potentially occur at two sites: the carbothioic acid group and the furan ring.

-

Hydrolysis of the Carbothioic Acid: While thioacids are generally more stable to hydrolysis than their corresponding thioesters, under certain pH conditions, the carbothioic acid could hydrolyze to yield 2-furoic acid and hydrogen sulfide. This reaction is analogous to the hydrolysis of other carboxylic acid derivatives.[5]

-

Acid-Catalyzed Furan Ring Opening: Under acidic conditions, the furan ring is susceptible to protonation, which can initiate a cascade of reactions leading to ring opening.[3] This typically results in the formation of 1,4-dicarbonyl compounds. For 2-Furancarbothioic acid, this would likely lead to the formation of a dicarbonyl thioacid derivative.

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation of the Furan Ring.

Oxidative Degradation

The thioacid functional group is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products.

-

Formation of a Disulfide: Mild oxidation can lead to the formation of a diacyl disulfide. This is a common reaction for thiols and thioacids.

-

Oxidative Desulfurization: More aggressive oxidation can lead to the cleavage of the carbon-sulfur bond, resulting in the formation of the corresponding carboxylic acid (2-furoic acid) and elemental sulfur or sulfate.[6]

Caption: Proposed Oxidative Degradation Pathways of 2-Furancarbothioic Acid.

Photodegradation

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. For 2-Furancarbothioic acid, photodegradation could proceed via radical mechanisms.

-

Homolytic Cleavage of the S-H Bond: The relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical. This radical can then participate in a variety of secondary reactions, such as dimerization or reaction with other molecules.[4]

-

Furan Ring Photochemistry: The furan ring itself can undergo photochemical reactions, although this is generally less common than its acid-catalyzed degradation.

Thermal Degradation

Elevated temperatures can provide the energy necessary to overcome activation barriers for degradation reactions.

-

Decarboxylation: The analogous 2-furoic acid is known to undergo thermal decarboxylation to form furan at temperatures above 140-160°C.[7] It is plausible that 2-Furancarbothioic acid could undergo a similar thermal decarboxylation, potentially leading to the formation of 2-thiofurfural or other decomposition products.

-

Radical Reactions: As with photolytic stress, high temperatures can induce homolytic cleavage of the S-H bond, initiating radical-mediated degradation pathways.[4]

A Framework for Stability Assessment: Forced Degradation Studies

To experimentally determine the stability of 2-Furancarbothioic acid, a forced degradation (or stress testing) study is essential.[8][9] Such studies are a regulatory requirement in drug development and provide critical information for formulation development, packaging selection, and the establishment of storage conditions and shelf-life.[8]

The goal of a forced degradation study is to generate degradation products to a level of about 10-20%, which is sufficient for their detection and characterization by analytical methods.[9]

Experimental Protocol for Forced Degradation

The following is a general protocol for conducting a forced degradation study on 2-Furancarbothioic acid.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of 2-Furancarbothioic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (in solution):

-

Heat the stock solution at a high temperature (e.g., 80-100°C) for a defined period.

-

At each time point, withdraw an aliquot, cool, and dilute for analysis.

-

-

Thermal Degradation (solid state):

-

Place a known amount of solid 2-Furancarbothioic acid in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period.

-

At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photodegradation:

-

Expose the stock solution and solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At defined time points, analyze the exposed and control samples.

-

3. Sample Analysis:

-

Analyze all samples using a stability-indicating analytical method, such as HPLC with UV detection or mass spectrometry.

-

A control sample (unstressed) should be analyzed at the beginning and end of the study.

Caption: Experimental Workflow for a Forced Degradation Study.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products over time.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

-

Start with a reversed-phase column (e.g., C18) as 2-Furancarbothioic acid is a moderately polar compound.

-

A common mobile phase for acidic compounds consists of an acidified aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

-

Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its major degradation products.

-

Adjust the mobile phase composition (e.g., gradient elution), pH, and column temperature to achieve adequate separation of all peaks. The goal is to have a resolution of at least 1.5 between all adjacent peaks.

3. Detection Wavelength:

-

Determine the UV spectrum of 2-Furancarbothioic acid and its degradation products. Select a wavelength that provides a good response for all components of interest, or use a diode array detector to monitor multiple wavelengths.

4. Method Validation:

-

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

| Parameter | Starting Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 1: Suggested Starting HPLC Conditions for the Analysis of 2-Furancarbothioic Acid and its Degradation Products.

Conclusion

For researchers and drug development professionals, it is imperative to experimentally verify these predicted pathways through well-designed forced degradation studies. The development and validation of a stability-indicating analytical method, such as the HPLC framework outlined in this guide, is a critical step in this process. A thorough understanding of the stability of 2-Furancarbothioic acid will be instrumental in enabling its successful development into potentially valuable therapeutic agents or advanced materials.

References

-

An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.). Retrieved from [Link]

- Yin, J., & Li, W. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.

- Bashir, A., et al. (2018). Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate. The Journal of Physical Chemistry C, 122(33), 19024-19033.

- Yin, J., & Li, W. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.

- Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.

- Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.

- Delatour, T., et al. (2020). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 303, 125406.

- Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Sciences, 2(4).

- Kamberi, M., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720.

- Wang, Y., et al. (2023). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ChemistrySelect, 8(12), e202204646.

- Cripps, R. E. (1975). The degradation of 2-thiophenecarboxylic acid by a Flavobacterium species. Biochemical Society Transactions, 3(5), 803-805.

- Rawat, T., & Pandey, I. P. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.

- Kricheldorf, H. R., & Lom-tas, A. (1993). Syntheses and thermal properties of aromatic and semi-aromatic polythioetheramides containing oligo(thio-1,4-phenylene) segments. Macromolecular Chemistry and Physics, 194(8), 2267-2283.

- Parker, R. A., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. U.S.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Doni, E., & Procter, D. J. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Society Reviews, 52(21), 7485-7503.

- Pagliaro, M., et al. (2017). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Green Chemistry, 19(19), 4560-4563.

- Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 154, 112348.

- Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.

- Li, Y., et al. (2022).

- Martin, K. J., & Rappe, K. G. (1999). Aerobic biodegradation of 2,2'-dithiodibenzoic acid produced from dibenzothiophene metabolites. Applied and Environmental Microbiology, 65(7), 2862-2867.

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

- Ledesma, G. N., et al. (2012). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 117, 223-228.

-

PubChem. (n.d.). (R)-Tetrahydro-2-furancarbothioic acid. Retrieved from [Link]

-

Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

- Wang, Y., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12154.

-

NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

- Wang, Y., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(7), e202200058.

- Chen, Y., et al. (2023). Degradation of Acid Orange II by FeOCl/Biochar-Catalyzed Heterogeneous Fenton Oxidation.

- Alguacil, F. J., & Lopez, F. A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799-804.

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. longdom.org [longdom.org]

An In-Depth Technical Guide to the In Silico Modeling of 2-Furancarbothioic Acid Interactions

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount challenge. Heterocyclic compounds, particularly those containing furan and thiol moieties, represent a rich source of chemical diversity with a wide spectrum of biological activities.[1][2] 2-Furancarbothioic acid, a molecule combining a furan ring with a thioic acid group, stands as an intriguing candidate for investigation. The furan scaffold is a known constituent of numerous pharmacologically active agents, contributing to anti-inflammatory, anticancer, and neuroprotective effects.[1] Simultaneously, the thiol group is a powerful functional group in medicinal chemistry, known for its ability to act as a radical scavenger, participate in redox biology, and chelate metal ions, which is crucial in the active sites of many enzymes.[2][3]

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 2-Furancarbothioic acid. As a Senior Application Scientist, the objective is not merely to present a sequence of computational steps but to instill a deep understanding of the causality behind each methodological choice. We will navigate the entire discovery pipeline, from initial structural characterization and target identification to sophisticated molecular simulations and drug-likeness profiling. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific rigor and reproducibility. By harnessing the predictive power of computational modeling, we can efficiently probe the potential interactions of 2-Furancarbothioic acid, generate testable hypotheses, and accelerate its journey from a theoretical molecule to a potential therapeutic lead.

Section 1: Foundational Analysis: Structural and Physicochemical Characterization

Before any dynamic simulation or interaction study can commence, a thorough understanding of the ligand itself is critical. The starting point for all in silico work is an accurate representation of the molecule's structure and its inherent chemical properties.

Molecular Structure and Properties

2-Furancarbothioic acid is an analogue of the more common 2-Furancarboxylic acid.[4][5] The key distinction is the substitution of a carbonyl oxygen with sulfur, forming a thioic acid group. This substitution significantly impacts the molecule's electronic distribution, acidity, and potential for interaction.

| Property | Value | Source |

| Molecular Formula | C₅H₄O₂S | PubChem |

| Molecular Weight | 128.15 g/mol | PubChem |

| IUPAC Name | furan-2-carbothioic S-acid | PubChem |

| Canonical SMILES | C1=CC=C(O1)C(=O)S | PubChem |

| LogP (estimated) | ~1.0-1.5 | Cheméo[6] |

Note: Experimental data for 2-Furancarbothioic acid is limited; some properties are estimated based on its chemical structure and comparison to analogues like 2-Furancarboxylic acid.

The initial step in any modeling workflow is to obtain or generate a high-quality 3D structure of the ligand. This can be achieved using chemical drawing software (e.g., ChemDraw, Marvin Sketch) followed by conversion to a 3D format.

The Critical Step: Ligand Energy Minimization

A drawn 3D structure is not physically realistic; it contains unfavorable bond lengths, angles, and steric clashes. Causality : Performing energy minimization using a suitable force field (e.g., MMFF94 or AMBER) is non-negotiable. This process optimizes the geometry of the molecule to a low-energy conformation, which is essential for accurate docking and simulation results. An unminimized, high-energy ligand conformation will produce unreliable binding poses and inflated energy scores.

Section 2: The Strategic Hunt: Target Identification and Validation

A ligand is only as interesting as the targets it interacts with. Identifying biologically relevant protein targets is a pivotal step that dictates the direction of the entire modeling effort.

Rationale for Target Selection

Given the hybrid nature of 2-Furancarbothioic acid, we can hypothesize potential target classes:

-

Targets of Furan-Containing Compounds : Furan derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as Tumor Necrosis Factor-alpha (TNF-α), and proteins in cancer pathways, like B-cell lymphoma 2 (Bcl-2).[1] Experimental studies on furan itself have shown that its metabolites can covalently bind to a range of mitochondrial proteins involved in energy production and redox homeostasis, suggesting these pathways are sensitive to furan-based molecules.[7][8]

-

Thiol-Reactive Targets : The thiol group is a strong nucleophile and can form complexes with metal ions.[2] This makes metalloenzymes a prime class of potential targets. For instance, matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE) are well-known targets for thiol-containing drugs.[2]

A Prioritized Target List

Based on the above rationale, a hypothetical list of initial targets for screening could include:

| Target Protein | PDB ID Example | Rationale |

| TNF-α | 2AZ5 | Known target for furan-based anti-inflammatory agents.[1] |

| Bcl-2 | 2O2F | Anti-apoptotic protein targeted by furan derivatives in oncology.[1] |

| DNA Gyrase (E. coli) | 1KZN | A target for antibacterial furan-based compounds.[9] |

| Glucosamine-6-P Synthase | 1JXA | Target for antimicrobial furan-derived chalcones.[10] |

Section 3: The Docking Protocol: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[1] This is the first computational step to visualize a potential protein-ligand complex.

The "Why": Core Principles of Docking

Docking algorithms systematically search for the optimal binding pose of a flexible ligand within the rigid (or semi-flexible) active site of a protein. This search is guided by a scoring function, which is a mathematical model that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Step-by-Step Docking Workflow

This protocol provides a generalized, self-validating workflow using widely available tools like AutoDock.

Step 1: Protein Preparation

-

Obtain Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use TNF-α (PDB ID: 2AZ5).[1]

-

Clean the Structure : Remove all non-essential components: water molecules, co-crystallized ligands, and any other heteroatoms not critical for the protein's structure or function.

-

Protonation : Add polar hydrogen atoms. This is a crucial step as hydrogen bonds are a major component of protein-ligand interactions, and their correct placement is vital for accurate scoring.

-

Charge Assignment : Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Format Conversion : Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

-

Generate 3D Structure : Create the 3D structure of 2-Furancarbothioic acid and perform energy minimization as described in Section 1.2.

-

Define Torsions : Identify the rotatable bonds within the ligand. Allowing these bonds to rotate grants the ligand conformational flexibility, which is essential for it to adapt to the shape of the binding pocket.

-

Format Conversion : Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

-

Define the Active Site : Identify the binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB file or can be predicted using pocket detection algorithms.

-

Generate the Grid : Define a 3D grid box that encompasses the entire binding site. Causality : The docking algorithm will confine its search for binding poses within this box. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.

Step 4: Running the Docking Simulation

-

Select Algorithm : Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Execute Docking : Run the docking calculation. The software will generate a set of possible binding poses, each with a corresponding docking score.

Step 5: Analysis and Validation

-

Pose Clustering : The results are typically clustered based on conformational similarity (Root Mean Square Deviation - RMSD). The most populated cluster with the lowest energy score is often considered the most likely binding mode.

-

Interaction Analysis : Visualize the top-ranked pose. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 2-Furancarbothioic acid and the protein's active site residues.

-

Protocol Validation (Self-Validation) : A crucial step is to perform "re-docking." If the original PDB structure contained a co-crystallized ligand, remove it and then dock it back into the protein. If the docking protocol can reproduce the experimentally observed binding pose (typically with an RMSD < 2.0 Å), it provides confidence in the protocol's ability to predict poses for new ligands like ours.

Visualization of the Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Section 4: Molecular Dynamics: Simulating the Dynamic Reality

While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations introduce the dimensions of time and motion.[11] MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic behavior of the protein-ligand complex in a more physiologically relevant environment.[12]

The "Why": Beyond the Static Pose

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over time (typically nanoseconds to microseconds). This can reveal:

-

Stability : Does the ligand remain in the binding pocket, or does it drift away?

-

Conformational Changes : How do the protein and ligand adapt to each other's presence?

-

Solvent Effects : How do water molecules mediate the interaction?

Step-by-Step MD Simulation Workflow

This protocol outlines the key stages of an MD simulation using a package like AMBER or GROMACS.

Step 1: System Preparation

-

Start with the Best Pose : Use the top-ranked, validated docking pose of the 2-Furancarbothioic acid-protein complex as the starting structure.

-

Parameterization : Assign force field parameters to both the protein (e.g., Amber ff14SB) and the ligand. Causality : Standard force fields do not have parameters for novel molecules like 2-Furancarbothioic acid. Tools like Antechamber must be used to generate these parameters, which is a critical step for a physically meaningful simulation.

-

Solvation : Place the complex in a box of explicit water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.

-

Ionization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

Step 2: Simulation Protocol

-

Minimization : Perform energy minimization on the entire solvated system to remove any steric clashes introduced during solvation.

-

Heating (NVT Ensemble) : Gradually heat the system from 0 K to the target physiological temperature (e.g., 300 K) while keeping the volume constant. This allows the system to achieve the desired temperature without developing kinetic shocks.

-

Equilibration (NPT Ensemble) : Allow the system's pressure to equilibrate to 1 atm while maintaining the target temperature. During this phase, the density of the simulation box will stabilize. This is a crucial validation step; a stable density and temperature indicate a well-equilibrated system ready for production.

-

Production MD : Run the simulation for the desired length of time (e.g., 100 ns) and save the coordinates (trajectory) at regular intervals.

Step 3: Trajectory Analysis

-

RMSD (Root Mean Square Deviation) : Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the complex is structurally stable.

-

RMSF (Root Mean Square Fluctuation) : Calculate the RMSF for each protein residue to identify flexible and rigid regions. A decrease in fluctuation in active site residues upon ligand binding can indicate a stabilizing interaction.

-

Interaction Analysis : Monitor key interactions (like hydrogen bonds) identified during docking. Do they persist throughout the simulation?

-

Binding Free Energy Calculation : Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory, providing a more rigorous prediction of binding affinity than the docking score alone.

Visualization of the MD Simulation Workflow

Caption: The core workflow for a molecular dynamics simulation.

Section 5: QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity.[13][14] If we were to synthesize and test a series of analogues of 2-Furancarbothioic acid, QSAR could be used to build a predictive model.

The "Why": The Rationale of QSAR

QSAR is founded on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[14] By creating a mathematical model, we can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and prioritizing synthetic efforts.[15][16]

Generalized QSAR Workflow

Step 1: Data Set Preparation

-

Assemble Data : Collect a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.

-

Data Curation : Ensure data quality and consistency. Standardize chemical structures.

-

Splitting : Divide the dataset into a training set (used to build the model) and a test set (used to validate the model's predictive power). This is a critical self-validating step.

Step 2: Descriptor Calculation

-

Calculate Descriptors : For each molecule, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., molecular weight, LogP, topological indices, electronic properties).[15]

Step 3: Model Building and Validation

-

Feature Selection : Select a subset of the most relevant descriptors that correlate well with biological activity.

-

Model Generation : Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) or a machine learning algorithm (e.g., Random Forest, Support Vector Machines) to build the mathematical model linking the selected descriptors to the activity.[15]

-

Internal Validation : Use techniques like cross-validation on the training set to assess the model's robustness.

-

External Validation : Use the model to predict the activity of the compounds in the test set (which were not used during model building). A high correlation between predicted and experimental activities for the test set indicates a reliable and predictive QSAR model.

Visualization of the QSAR Process

Caption: A workflow for developing a predictive QSAR model.

Section 6: ADMET Profiling: Assessing Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial to avoid late-stage failures.[17][18]

The "Why": Early De-risking

In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities of a drug candidate.[19] This allows for early-stage modifications to improve its pharmacokinetic and safety profile.

Key ADMET Parameters and Predictive Tools

A variety of open-access web servers and software (e.g., SwissADME, pkCSM, PreADMET) can be used to predict these properties.[17][20] The key is to use multiple tools for a consensus prediction, as the accuracy of any single tool depends on its underlying algorithm and training dataset.[17][18]

Predicted ADMET Profile for 2-Furancarbothioic Acid (Hypothetical Data)

| Parameter | Predicted Value | Implication |

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability potential. |

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier; may reduce CNS side effects. |

| CYP450 Inhibition | Inhibitor of 2C9 | Potential for drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

Self-Validation : The reliability of these predictions hinges on the "applicability domain" of the model. The chosen software should indicate whether the query molecule is structurally similar to the compounds in its training set. Predictions for molecules outside this domain are less reliable.

Conclusion and Future Outlook

This guide has charted a comprehensive in silico pathway for the investigation of 2-Furancarbothioic acid. We have progressed logically from foundational structural analysis to target identification, followed by a multi-tiered examination of its potential interactions through molecular docking and molecular dynamics simulations. Furthermore, we have contextualized its potential as a drug lead by outlining workflows for QSAR modeling and essential ADMET profiling.

The computational evidence gathered through this workflow provides a strong, hypothesis-driven foundation for subsequent experimental validation. The predicted binding poses from docking, stabilized through MD simulations, can guide site-directed mutagenesis studies to confirm the key interacting residues. The ADMET profile flags potential liabilities, such as CYP450 inhibition, that can be addressed through medicinal chemistry efforts. Ultimately, this integrated in silico approach provides a powerful lens through which to view the therapeutic potential of novel molecules, significantly de-risking and accelerating the complex journey of drug discovery.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Plested, J. R., & Sansom, M. S. P. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem, 21(14), 1486-1514. [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

-

Mally, A., et al. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Toxicological Sciences, 126(1), 235-248. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog. [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

-

Dickson, C. J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5971. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

-

Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

-

Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s396-s404. [Link]

-

IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

-

YouTube. (2022). Molecular Dynamics Simulation small molecule. YouTube. [Link]

-

ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-Pyrazoline Derivatives. Molecules, 27(23), 8511. [Link]

-

ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]

-

ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. [Link]

-

Oxford Academic. (2012). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences. [Link]

-

Queen Mary University of London. (n.d.). Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes. Queen Mary University of London Research Repository. [Link]

-

bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

-

Oxford Academic. (n.d.). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences. [Link]

-

YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

-

Donnelly, K., & Lancaster, J. R., Jr. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 103. [Link]

-

Poudel, S., et al. (2023). Silica particles convert thiol-containing molecules to disulfides. Proceedings of the National Academy of Sciences, 120(35), e2307251120. [Link]

-

Peterson, L. A., et al. (2005). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 18(2), 246-253. [Link]

-

Lledós, A., et al. (2011). Thiol redox biochemistry: insights from computer simulations. Theoretical Chemistry Accounts, 129(3-5), 265-280. [Link]

-

PubChem. (n.d.). (R)-Tetrahydro-2-furancarbothioic acid. PubChem. [Link]

-

Gucma, M., & Gzella, A. K. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(10), 2657. [Link]

-

Indigo Instruments. (n.d.). Thiol Functional Group Molecular Model Structures, Properties, IUPAC Naming, Applications for Chemistry & Biology Education. Indigo Instruments. [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]

-

PubChem. (n.d.). Furan-2-carboxylate. PubChem. [Link]

-

Al-Amiery, A. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). 2-furoic acid. The Good Scents Company. [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]

- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Furancarboxylic acid [webbook.nist.gov]

- 6. 2-Furancarboxylic acid (CAS 88-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neovarsity.org [neovarsity.org]

- 14. rjwave.org [rjwave.org]

- 15. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight | MDPI [mdpi.com]

- 16. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 20. biorxiv.org [biorxiv.org]

Toxicology Profile of 2-Furancarbothioic Acid: A Technical Guide for Preclinical Assessment

Executive Summary

This technical guide provides a comprehensive toxicological profile of 2-Furancarbothioic acid. Direct toxicological data for this specific compound is notably scarce in publicly available literature. Therefore, this document employs a scientifically rigorous read-across approach, leveraging extensive data from the structurally analogous compound, 2-Furancarboxylic acid (also known as 2-furoic acid), and the parent heterocycle, furan. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for understanding potential hazards and outlining a robust, tiered testing strategy based on internationally recognized guidelines to fill existing data gaps.

Introduction and Statement of Scarcity

2-Furancarbothioic acid belongs to the furan family of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Despite its potential applications, a thorough toxicological evaluation of 2-Furancarbothioic acid has not been documented in peer-reviewed literature. In such instances of data deficiency, a common and regulatory-accepted strategy is "read-across," where the toxicological profile of a well-studied, structurally similar chemical is used to infer the potential hazards of the data-poor substance.

2-Furancarboxylic acid is the closest structural analogue with a substantial body of safety and toxicological data. The primary structural difference is the substitution of a carboxylic acid group with a thiocarboxylic acid group. While this substitution can influence metabolic pathways and reactivity, the toxicological profile of 2-Furancarboxylic acid and the known bioactivation pathways of the furan ring provide the most reliable foundation for a preliminary hazard assessment of 2-Furancarbothioic acid.

This guide will therefore:

-

Present the known physicochemical properties of 2-Furancarbothioic acid and its analogue.

-

Provide a detailed toxicological profile of 2-Furancarboxylic acid as a surrogate.

-

Discuss the overarching toxicology of furan, focusing on its metabolic activation, which is critical to the toxicity of many furan derivatives.[1][2][3]

-

Propose a comprehensive, tiered experimental workflow for the definitive toxicological assessment of 2-Furancarbothioic acid, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.[4][5][6]

Physicochemical Properties and Toxicological Implications

The physicochemical properties of a compound are fundamental to its toxicokinetic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | 2-Furancarboxylic Acid | Implication for Toxicokinetics |

| CAS Number | 88-14-2[7] | Unique identifier for the surrogate compound. |

| Molecular Formula | C₅H₄O₃[7] | - |

| Molecular Weight | 112.08 g/mol [7] | Influences diffusion and transport across membranes. |